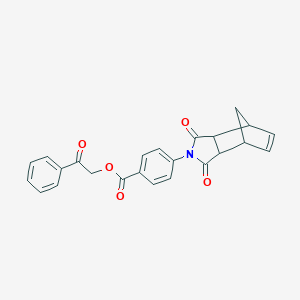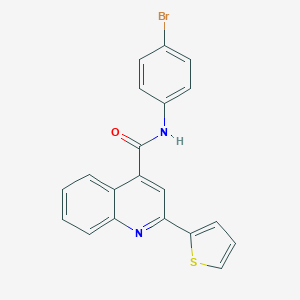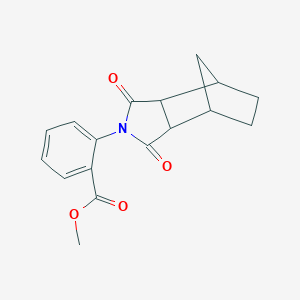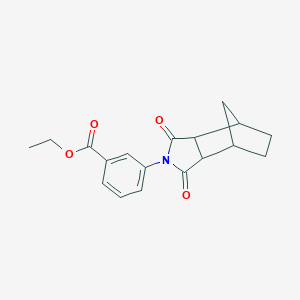![molecular formula C25H18N4O3S2 B434691 2-phenyl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide CAS No. 420093-86-3](/img/structure/B434691.png)
2-phenyl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide is a member of quinolines.
Applications De Recherche Scientifique
Labeling and Radioligand Evaluation The compound has been investigated for its potential as a radioligand. Specifically, N-[11C]methylated quinoline-2-carboxamides have been labeled with carbon-11 as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds showed high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).
Chemoselective Thionation-Cyclization The compound plays a role in the synthesis of thiazoles. A chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent has been reported. This method leads to the introduction of ester, N-substituted carboxamide, or peptide functionality in thiazoles, demonstrating the compound's versatility in chemical synthesis (Kumar et al., 2013).
Anticancer and Antiamoebic Activity Derivatives of the compound have shown promising biological activities. For instance, quinoxaline derivatives exhibited less IC50 values than the standard drug metronidazole, indicating potential antiamoebic activity. Additionally, these derivatives were found to be non-toxic in MTT assay using kidney epithelial cell line, showcasing their safety profile (Budakoti et al., 2008).
Photocatalytic Properties The compound has also been used in the synthesis of metal–organic complexes with notable photocatalytic activities. For example, octamolybdate-based complexes synthesized using amide-derived ligands showcased remarkable photocatalytic activities for organic dyes. These findings underscore the potential of these complexes in photocatalytic applications (Wang et al., 2021).
Antibacterial and Antimalarial Activity Some novel quinoline incorporated 1,3-thiazinan-4-one derivatives synthesized from the compound were screened for antibacterial and antimalarial activities. Certain derivatives exhibited excellent antibacterial activity against specific bacterial strains and substantial antitubercular and antimalarial activities, emphasizing the compound's therapeutic potential (Umamatheswari et al., 2017).
Propriétés
Numéro CAS |
420093-86-3 |
|---|---|
Formule moléculaire |
C25H18N4O3S2 |
Poids moléculaire |
486.6g/mol |
Nom IUPAC |
2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H18N4O3S2/c30-24(27-18-10-12-19(13-11-18)34(31,32)29-25-26-14-15-33-25)21-16-23(17-6-2-1-3-7-17)28-22-9-5-4-8-20(21)22/h1-16H,(H,26,29)(H,27,30) |
Clé InChI |
HMTRBVUBZDRDQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B434661.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B434710.png)


![3-{[4-(Acetylamino)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434799.png)
![17-(3-Acetylphenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B434807.png)
![3-{[4-(Propoxycarbonyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434815.png)

![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B434900.png)

![3-(Phenylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434956.png)
![(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid (non-preferred name)](/img/structure/B435001.png)